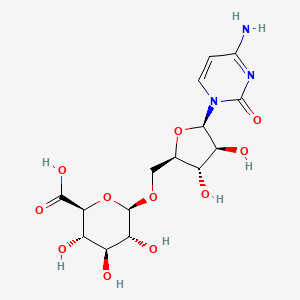
Cytarabine-GlucA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytarabine-GlucA is a compound that combines cytarabine, a pyrimidine nucleoside analog, with glucuronic acid. Cytarabine is primarily used in the treatment of various forms of leukemia, including acute myeloid leukemia, acute lymphocytic leukemia, and chronic myelogenous leukemia . The addition of glucuronic acid aims to enhance the pharmacokinetic properties of cytarabine, potentially improving its efficacy and reducing its toxicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cytarabine-GlucA typically involves the conjugation of cytarabine with glucuronic acid. One common method is the activation of the carboxyl group of glucuronic acid, followed by its coupling with the amino group of cytarabine. This can be achieved using coupling agents such as carbodiimides under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a stable form suitable for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions
Cytarabine-GlucA undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucuronic acid moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can yield various derivatives with modified pharmacological properties .
Aplicaciones Científicas De Investigación
Cytarabine-GlucA has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their interactions with various biomolecules.
Biology: The compound is employed in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: this compound is explored for its potential in treating hematological malignancies and other cancers.
Mecanismo De Acción
Cytarabine-GlucA exerts its effects by inhibiting DNA synthesis. Cytarabine, the active component, is phosphorylated intracellularly to its active triphosphate form, which competes with deoxycytidine triphosphate for incorporation into DNA. This incorporation leads to chain termination and inhibition of DNA polymerase, ultimately resulting in cell death. The glucuronic acid moiety may enhance the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Cytarabine: The parent compound, used extensively in chemotherapy.
Ancitabine: A prodrug of cytarabine with improved pharmacokinetics.
Enocitabine: Another derivative with enhanced stability and efficacy.
Uniqueness
Cytarabine-GlucA is unique due to the addition of glucuronic acid, which may improve its pharmacokinetic profile and reduce toxicity compared to cytarabine alone. This modification can potentially lead to better therapeutic outcomes and fewer side effects .
Propiedades
Fórmula molecular |
C15H21N3O11 |
|---|---|
Peso molecular |
419.34 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H21N3O11/c16-5-1-2-18(15(26)17-5)12-9(22)6(19)4(28-12)3-27-14-10(23)7(20)8(21)11(29-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H2,16,17,26)/t4-,6-,7+,8+,9+,10-,11+,12-,14-/m1/s1 |
Clave InChI |
GUMILTWPGDDUCX-HFLNODAVSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


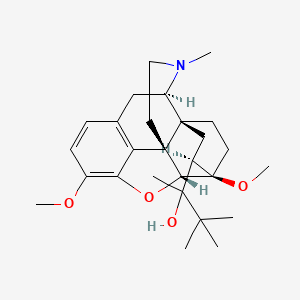
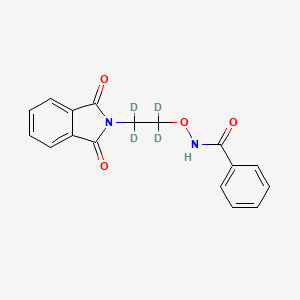
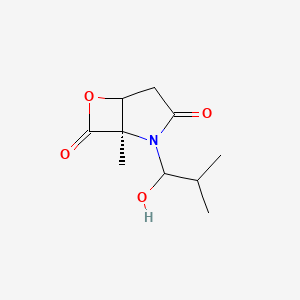
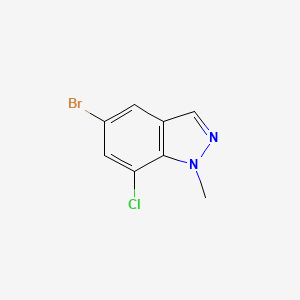
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)

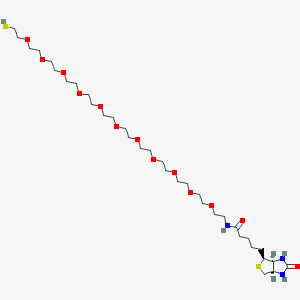
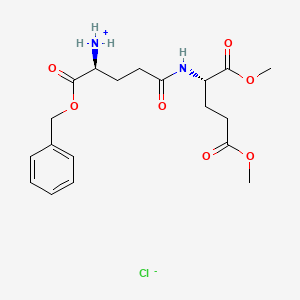
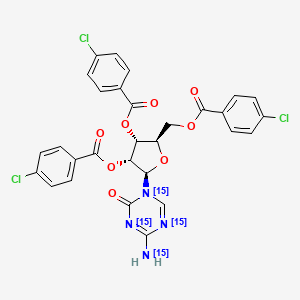
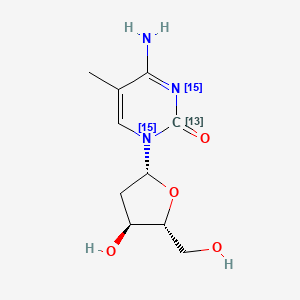
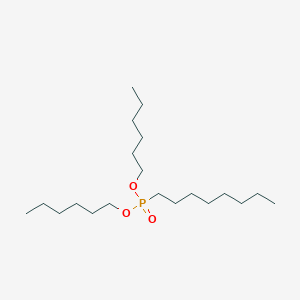
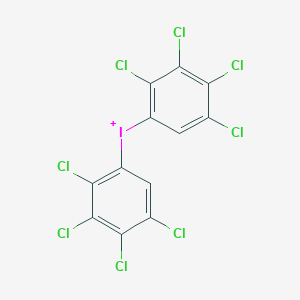
![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
![(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13839857.png)
